

# Aromatic Ketones: A Technical Guide to Nomenclature, Synthesis, and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propiophenone*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of aromatic ketones, covering their nomenclature, key examples in medicinal chemistry, detailed experimental protocols for their synthesis, and thorough characterization by modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

## Nomenclature of Aromatic Ketones

The naming of aromatic ketones follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also frequently used and recognized.

IUPAC Nomenclature:

The IUPAC system provides several methods for naming ketones. For aromatic ketones, the name is typically derived by:

- Treating the acyl group as a substituent on the aromatic ring. The name of the acyl group is followed by the name of the aromatic ring. For example, the simplest aromatic ketone, consisting of a benzoyl group attached to a benzene ring, is named benzophenone.

- Naming the ketone as a derivative of the corresponding alkane. The '-e' ending of the alkane is replaced with '-one'. The carbon chain is numbered to give the carbonyl carbon the lowest possible number. The aromatic ring is treated as a substituent (e.g., phenyl). For instance, a ketone with a phenyl group and a methyl group attached to the carbonyl carbon is named phenylethanone.
- Using the suffix '-phenone' for ketones where a phenyl group is attached to an acyl group. For example, the ketone with a methyl group and a phenyl group attached to the carbonyl is commonly known by its IUPAC-retained name, acetophenone.

Common Nomenclature:

Common names for aromatic ketones are widely used. These names are often formed by naming the two groups attached to the carbonyl group followed by the word "ketone". For example, the ketone with two phenyl groups is called diphenyl ketone (benzophenone), and the ketone with a methyl and a phenyl group is called methyl phenyl ketone (acetophenone).

## Aromatic Ketones in Drug Development

Aromatic ketones are a crucial structural motif in a wide array of pharmacologically active compounds. The carbonyl group can act as a hydrogen bond acceptor and its adjacent aromatic rings can participate in various non-covalent interactions with biological targets, making this class of compounds highly valuable in drug design.

Notable examples of drugs and drug intermediates containing an aromatic ketone moiety include:

- Ketoprofen: A non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.<sup>[1]</sup>
- Haloperidol: An antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.
- Bupropion: An antidepressant and smoking cessation aid.<sup>[1]</sup>
- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone: A key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.

The versatility of the aromatic ketone scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

## Synthesis of Aromatic Ketones: The Friedel-Crafts Acylation

A primary and widely utilized method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride ( $\text{AlCl}_3$ ).

Below are detailed experimental protocols for the synthesis of two common aromatic ketones, acetophenone and benzophenone, via Friedel-Crafts acylation.

### Experimental Protocol: Synthesis of Acetophenone

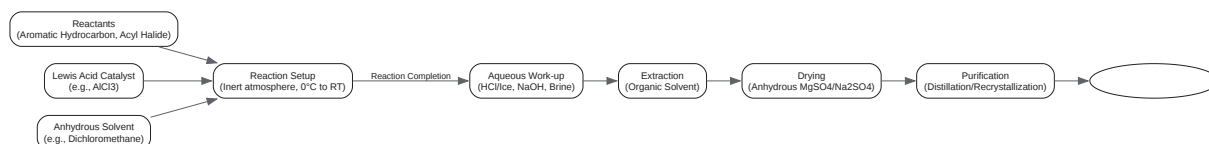
Materials:

- Benzene (anhydrous)
- Acetyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (5%)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

- In a clean, dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the flask in an ice bath.
- From the dropping funnel, slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
- After the addition of acetyl chloride, add anhydrous benzene (1.2 equivalents) dropwise.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
- Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- Purification: The crude acetophenone can be purified by distillation.

#### Logical Workflow for Friedel-Crafts Acylation:



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Caption: Workflow for the synthesis of aromatic ketones via Friedel-Crafts acylation.

## Experimental Protocol: Synthesis of Benzophenone

Materials:

- Benzene (anhydrous)
- Benzoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the flask in an ice-water bath.
- Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.
- After the addition of benzoyl chloride, add anhydrous benzene (1.2 equivalents) dropwise.

- After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
- Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent using a rotary evaporator.
- Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

## Characterization of Aromatic Ketones

The structure and purity of synthesized aromatic ketones are confirmed using a combination of spectroscopic techniques. Below is a summary of the characteristic spectral data for acetophenone, benzophenone, and ketoprofen.

## Spectroscopic Data Summary

Compound	Molecular Formula	Molecular Weight (g/mol)	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	IR (cm <sup>-1</sup> )	Mass Spectrometry (m/z)
Acetophenone	C <sub>8</sub> H <sub>8</sub> O	120.15	7.96 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.60 (s, 3H)	198.1 (C=O), 137.1 (C), 133.1 (CH), 128.6 (CH), 128.3 (CH), 26.6 (CH <sub>3</sub> )	~3060 (Ar-H), ~2925 (C-H), ~1685 (C=O), ~1600, 1450 (C=C)	120 (M+), 105 (M-CH <sub>3</sub> ), 77 (C <sub>6</sub> H <sub>5</sub> )
Benzophenone	C <sub>13</sub> H <sub>10</sub> O	182.22	7.82-7.72 (m, 4H), 7.62-7.45 (m, 6H)	196.7 (C=O), 137.6 (C), 132.4 (CH), 130.0 (CH), 128.3 (CH)	~3060 (Ar-H), ~1660 (C=O), ~1600, 1450 (C=C)	182 (M+), 105 (C <sub>6</sub> H <sub>5</sub> CO), 77 (C <sub>6</sub> H <sub>5</sub> )
Ketoprofen	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	254.28	7.80-7.30 (m, 9H, Ar-H), 3.75 (q, 1H, CH), 1.55 (d, 3H, CH <sub>3</sub> )	~196.5 (C=O, ketone), ~180.2 (C=O, acid), 140.1, 137.9, 137.4, 132.6, 131.7, 130.1, 129.4, 129.3, 128.6,	~3300-2500 (O-H, acid), ~1695 (C=O, acid), ~1655 (C=O, ketone), ~1600, 1450 (C=C)	254 (M+), 209 (M-COOH), 105 (C <sub>6</sub> H <sub>5</sub> CO), 77 (C <sub>6</sub> H <sub>5</sub> )

128.3 (Ar-  
C), 45.3  
(CH), 18.1  
(CH<sub>3</sub>)

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## Detailed Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified aromatic ketone in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:** Acquire a proton NMR spectrum using a standard pulse sequence. Set the spectral width to appropriately cover the aromatic and aliphatic regions. Process the data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
- **<sup>13</sup>C NMR Spectroscopy:** Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of <sup>13</sup>C. Process the data similarly to the <sup>1</sup>H NMR spectrum.

### Infrared (IR) Spectroscopy:

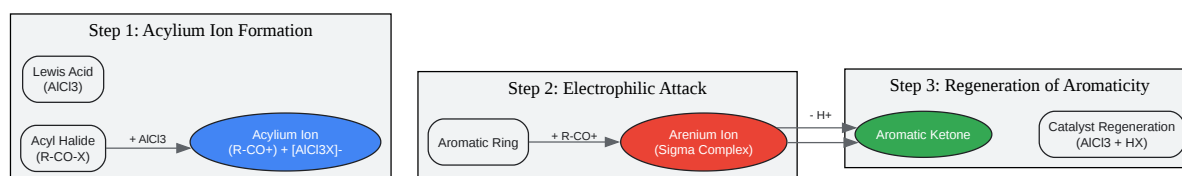
- **Sample Preparation:** For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal sample preparation.
- **Data Acquisition:** Place the sample in an FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>.
- **Data Analysis:** Identify the characteristic absorption bands for the functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch and the aromatic C-H and C=C stretching vibrations.

### Mass Spectrometry (MS):



- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Acquire the mass spectrum, which plots the mass-to-charge ratio ( $m/z$ ) of the ions against their relative abundance.
- **Data Analysis:** Identify the molecular ion peak ( $M^+$ ) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For aromatic ketones, characteristic fragments include the loss of the alkyl or aryl groups attached to the carbonyl, as well as the formation of stable acylium ions.

Signaling Pathway of Friedel-Crafts Acylation Mechanism:



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Caption: Mechanism of Friedel-Crafts acylation for the synthesis of aromatic ketones.

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## References

- 1. Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aromatic Ketones: A Technical Guide to Nomenclature, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677668#aromatic-ketone-nomenclature-and-examples]

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)